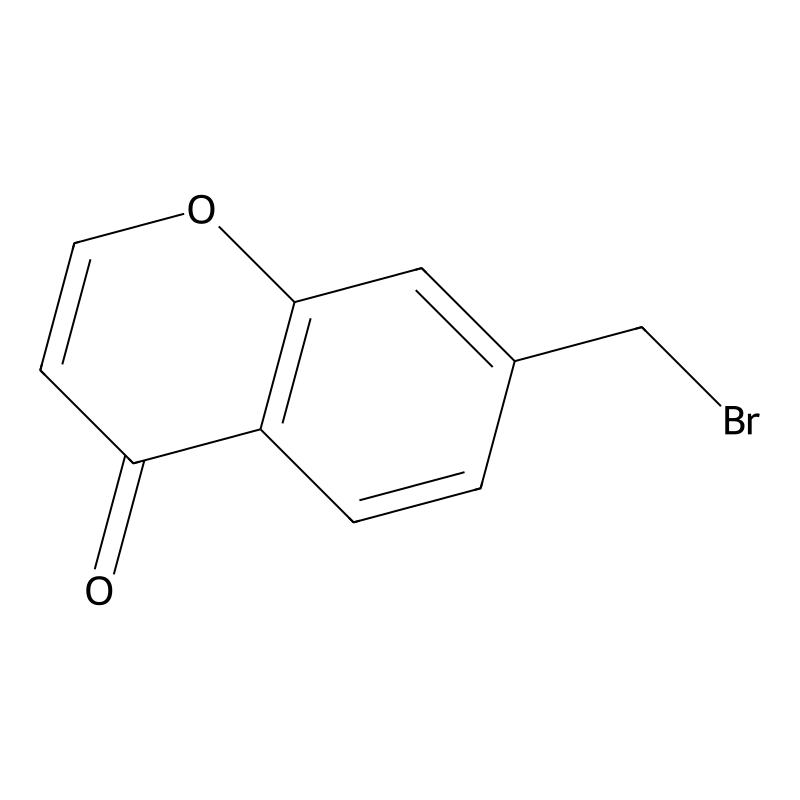

7-(Bromomethyl)-4H-chromen-4-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(Bromomethyl)-4H-chromen-4-one, also known as 7-bromo-4H-chromen-4-one, is a synthetic compound belonging to the chromone family. Its molecular formula is with a molecular weight of approximately 239.07 g/mol. This compound features a bromomethyl group at the seventh position of the chromone structure, which enhances its reactivity and potential biological activity. The chromone scaffold is characterized by a benzopyran structure, which contributes to its diverse chemical properties and applications in medicinal chemistry.

The bromomethyl group in 7-(Bromomethyl)-4H-chromen-4-one allows for various chemical transformations. Notably, it can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or alcohols. Additionally, this compound can participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atom, making it susceptible to further functionalization at other positions on the chromone ring.

Research has indicated that compounds related to 7-(Bromomethyl)-4H-chromen-4-one exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. For instance, structurally similar chromones have been shown to inhibit various enzymes and receptors involved in inflammatory pathways, suggesting that 7-(Bromomethyl)-4H-chromen-4-one may possess similar therapeutic potential . The presence of the bromomethyl group may enhance its interaction with biological targets, potentially leading to improved efficacy in pharmacological applications.

The synthesis of 7-(Bromomethyl)-4H-chromen-4-one typically involves the bromination of 4H-chromen-4-one derivatives. Common methods include:

- Bromination Reaction: Using bromine or N-bromosuccinimide in an organic solvent under controlled conditions to selectively introduce the bromomethyl group.

- One-Pot Synthesis: A more efficient approach involves a one-pot reaction involving resorcinol and malononitrile in the presence of a base catalyst, followed by bromination to yield the desired product .

These methods are advantageous as they can provide high yields and purities while minimizing environmental impact.

7-(Bromomethyl)-4H-chromen-4-one has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it can serve as a lead compound for developing new anti-inflammatory or antimicrobial agents.

- Agricultural Chemistry: Similar compounds have been explored for their efficacy as pesticides or herbicides.

- Material Science: The unique properties of chromones make them suitable for use in dyes and pigments.

Studies on interaction mechanisms involving 7-(Bromomethyl)-4H-chromen-4-one have focused on its binding affinity to various biological targets. For example, it has been investigated for its inhibitory effects on certain enzymes and receptors that play roles in inflammatory responses. The results indicate that modifications at the bromomethyl position can significantly influence its interaction profile and efficacy .

Several compounds share structural similarities with 7-(Bromomethyl)-4H-chromen-4-one, each exhibiting unique properties:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 1-(3-Bromo-2-methoxyphenyl)ethanone | 0.90 | Contains methoxy group; potential for different reactivity |

| 1-(5-Bromo-2-hydroxyphenyl)ethanone | 0.86 | Hydroxy group may enhance hydrogen bonding interactions |

| 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one | 0.86 | Different ring structure; potential for unique biological activity |

| 7-Bromo-2,2-dimethylchroman-4-one | 0.80 | Dimethyl substitution alters steric hindrance and reactivity |

These compounds illustrate the diversity within the chromone family and highlight how variations in substituents can lead to differing biological activities and chemical behaviors.

7-(Bromomethyl)-4H-chromen-4-one (CAS 331683-65-9) is a brominated chromenone derivative featuring a fused benzopyrone core with a bromomethyl substituent at the 7-position. The molecular formula is C₁₀H₇BrO₂, with a molecular weight of 239.06 g/mol. The structure comprises a benzene ring fused to a γ-pyrone moiety, where the oxygen atom is part of the lactone ring. The bromomethyl group (-CH₂Br) at position 7 enhances electrophilicity and facilitates nucleophilic substitution reactions.

Crystallographic data for this specific compound are limited, but structural analogs provide insights. For example, the crystal structure of 4-bromomethyl-6-methoxy-2H-chromen-2-one reveals nearly planar chromene rings with weak intermolecular C–H⋯O hydrogen bonds. Similarly, brominated chromones often exhibit stacking interactions and halogen bonding in the solid state. The bromomethyl group’s spatial orientation likely influences crystal packing, though precise dihedral angles and intermolecular interactions remain uncharacterized for this compound.

Key Structural Features

Systematic IUPAC Nomenclature and Alternative Designations

The IUPAC name 7-(bromomethyl)chromen-4-one is derived from the parent chromenone structure, with the bromomethyl group as a substituent. Alternative designations include:

- 7-(Bromomethyl)-4H-chromen-4-one (emphasizing the hydrogenation state of the pyrone ring)

- SCHEMBL21385257 (PubChem identifier)

- W17090 (commercial code)

The systematic naming adheres to IUPAC rules for fused bicyclic compounds. The numbering prioritizes the lactone oxygen (position 4) and proceeds clockwise around the benzene ring. The bromomethyl group is assigned position 7 based on this numbering system.

Nomenclature Comparison with Related Compounds

| Compound | IUPAC Name | Key Differences |

|---|---|---|

| 2-Methyl-4H-chromen-4-one | 2-Methylchromen-4-one | Lacks bromomethyl; methyl at position 2 |

| 7-Bromo-4H-chromen-4-one | 7-Bromochromen-4-one | Bromine at position 7; no methyl group |

| 7-Bromo-2-methyl-2H-chromen-2-one | 7-Bromo-2-methylchromen-2-one | Different pyrone hydrogenation state |

Comparative Structural Analysis with Related Chromenone Derivatives

The bromomethyl group at position 7 distinguishes 7-(bromomethyl)-4H-chromen-4-one from other chromenones. Key structural differences and implications for reactivity include:

Substituent Effects

| Compound | Substituent at Position 7 | Impact on Reactivity |

|---|---|---|

| 7-(Bromomethyl)-4H-chromen-4-one | -CH₂Br | High electrophilicity; SN2 reactivity |

| 7-Methyl-4H-chromen-4-one | -CH₃ | Limited reactivity; alkyl group |

| 7-Chloromethyl-4H-chromen-4-one | -CH₂Cl | Lower leaving-group ability than Br |

Electronic and Conformational Differences

- Electron-Withdrawing Groups: The bromine atom in 7-bromo derivatives (e.g., 7-bromo-4H-chromen-4-one) enhances electrophilicity at the pyrone carbonyl, whereas the bromomethyl group in this compound introduces a reactive site for nucleophilic substitution.

- Steric Considerations: The methyl group in 7-(bromomethyl) derivatives may sterically hinder reactions at adjacent positions compared to unsubstituted analogs.

Synthesis and Reactivity of 7-(Bromomethyl)-4H-chromen-4-one

Synthesis Methods

Bromination of Chromenone Precursors

The primary synthetic route involves bromination of 7-methyl-4H-chromen-4-one. Common methods include:

For example, reacting 7-methylchromenone with NBS under radical conditions yields the bromomethyl derivative.

Alternative Routes

- Cross-Coupling Reactions: Palladium-catalyzed coupling of 7-bromochromenone with methyl groups (e.g., via Suzuki-Miyaura).

- Nucleophilic Substitution: Bromination of 7-hydroxymethyl intermediates using PBr₃ or CBr₄.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles:

| Nucleophile | Product | Conditions | Application |

|---|---|---|---|

| Amines | 7-(Aminomethyl)chromen-4-one | K₂CO₃, DMF, 60°C | Amine-functionalized derivatives |

| Thiols | 7-(Methylthio)chromen-4-one | NaSH, ethanol, reflux | Thioether analogs |

| Alcohols | 7-(Methoxy)methylchromen-4-one | NaOMe, MeOH, 80°C | Ether derivatives |

Oxidation and Coupling

- Oxidation: Treatment with KMnO₄ in acidic medium converts the bromomethyl group to a carboxylic acid (-COOH), though this is less common due to competing lactone ring oxidation.

- Cross-Coupling: Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (e.g., 7-(arylmethyl)chromen-4-one).

Representative Reaction Pathway

7-(Bromomethyl)-4H-chromen-4-one → (Pd catalyst) → 7-(Arylmethyl)-4H-chromen-4-one Biological and Pharmacological Applications

Drug Discovery and Targeted Therapies

Prodrug Design

The bromomethyl group may enable prodrug strategies, where in vivo substitution releases active metabolites. For example:

- Prodrug Activation: Hydrolysis of 7-(bromomethyl) to 7-hydroxymethyl, followed by phosphorylation to generate cytotoxic derivatives.

- Targeted Delivery: Conjugation with antibodies or peptides to tumor-specific biomarkers.

Anticancer Applications

Chromenone derivatives are active in preclinical oncology models. Brominated analogs may inhibit:

The synthesis of 7-(Bromomethyl)-4H-chromen-4-one represents a significant challenge in organic chemistry due to the need for selective functionalization at the specific position of the chromenone scaffold. Several bromomethylation techniques have been developed for chromenone functionalization, each with distinct advantages and limitations.

N-Bromosuccinimide-Mediated Bromomethylation

N-Bromosuccinimide (NBS) stands as one of the most widely utilized brominating agents for chromenone functionalization. The outstanding brominating ability of NBS is attributed to four fundamental properties: an almost nonpolar N-Br bond allowing homolytic fission to generate bromine atoms, good agreement between the NBr-CO bond distance and the C=C distance in aromatic compounds, similarity between valency angles, and the planar structure of the NBS molecule as a prerequisite for surface reaction mechanisms [1].

The NBS-mediated bromomethylation of chromenone derivatives typically involves several reaction pathways. In allylic bromination systems, NBS acts through a free radical surface reaction mechanism. The reaction can be substantially influenced by physical and chemical means, including thermal catalysis, ultraviolet light exposure, or the use of free radical generators such as dibenzoyl peroxide and azoisobutyronitrile [1]. These activators considerably shorten reaction times and suppress the formation of undesired by-products.

Specific conditions for NBS-mediated bromomethylation of chromenone derivatives include the use of NBS in concentrations ranging from 1.1 to 2.2 equivalents in solvents such as dichloromethane or chloroform, with dibenzoyl peroxide serving as a radical initiator at concentrations of 1-5 mol%. Temperature control is critical, with reactions typically conducted at temperatures ranging from 0°C to reflux conditions. Short-duration methods have achieved yields of 71% in 10 minutes at 0°C in dichloromethane, while extended methods produce 40% yields after 5 hours in chloroform at reflux .

Molecular Bromine-Based Approaches

Direct bromination using molecular bromine represents another fundamental approach for chromenone functionalization. This method involves the electrophilic substitution of bromine at activated positions of the chromenone ring system. The process typically requires strict temperature control and careful selection of reaction conditions to minimize side reactions and maximize regioselectivity.

The molecular bromine approach utilizes bromine in concentrations of 1.1-1.5 equivalents in solvents such as chloroform or glacial acetic acid. Temperature control is crucial, with reactions typically conducted at 0-5°C during the initial addition phase. Low-temperature protocols have achieved yields of 63% after 6 hours at 0-5°C in chloroform, while acidic conditions using bromine in acetic acid can produce the desired bromomethyl derivatives alongside dibrominated by-products .

Ammonium Bromide-Hydrogen Peroxide System

An environmentally friendly approach to chromenone bromination involves the use of ammonium bromide as a bromine source in combination with hydrogen peroxide as an oxidant. This system offers several advantages, including environmental safety, high regioselectivity, and the absence of catalysts. The electrophilic substitution mechanism involves bromine generated in situ from the ammonium bromide-hydrogen peroxide system [3].

The NH4Br-H2O2 system demonstrates excellent regioselectivity for para-selective bromination of activated aromatic compounds. The reaction conditions typically involve the use of ammonium bromide in combination with hydrogen peroxide in acetic acid, providing a more environmentally benign alternative to traditional bromination methods. This approach has shown particular effectiveness for the bromination of anilines and anisoles, with potential applications in chromenone functionalization [3].

Tetrabutylammonium Bromide-Catalyzed Methods

Tetrabutylammonium bromide (TBAB) has emerged as an efficient homogeneous phase-transfer catalyst for various organic transformations, including chromenone synthesis and functionalization. TBAB offers several advantages as a catalyst system, including environmental compatibility, non-volatility, non-flammability, non-corrosive properties, low cost, and high thermal and chemical stability [4].

The unique properties of TBAB enable its dissolution in both aqueous and organic solvents, facilitating the transport of water-soluble anionic reactants into the organic phase. This capability has been exploited for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under both aqueous and solvent-free conditions. The TBAB-catalyzed approach has demonstrated excellent yields, shortened reaction times, and environmentally benign reaction conditions [5].

Alumina-Supported N-Bromosuccinimide Systems

Solvent-free bromination approaches using alumina-supported N-bromosuccinimide have been developed for aromatic ring bromination. This method offers several advantages, including simplicity, safety, and rapid reaction times. The alumina support enhances the efficiency of the bromination process by providing a heterogeneous catalytic system that can be easily separated from the reaction products [6].

The alumina-supported NBS system has demonstrated effectiveness for the bromination of various aromatic compounds under solvent-free conditions. In the absence of alumina, reactions proceed slowly, and some substrates remain unchanged, highlighting the crucial role of the alumina support in facilitating the bromination process. This approach represents a green chemistry alternative to traditional solution-phase bromination methods [6].

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for the regioselective synthesis of 7-(Bromomethyl)-4H-chromen-4-one requires careful consideration of reaction mechanisms, catalyst selection, and optimization of reaction conditions. Several catalytic approaches have been developed to achieve high regioselectivity and efficient synthesis of the target compound.

Palladium-Catalyzed Approaches

Palladium catalysis represents one of the most versatile and widely applied methodologies for chromenone synthesis and functionalization. The palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has been successfully developed for the efficient synthesis of 4H-chromen-4-ones. This protocol utilizes Pd(PPh3)4 in combination with Xphos as the catalyst system and K2CO3 as the base in 1,4-dioxane solvent [7].

The palladium-catalyzed carbonylative synthesis of chromenones from salicylic aldehydes and benzyl chlorides represents another significant advancement in chromenone synthesis. This method employs palladium catalysts in combination with 1,3-bis(diphenylphosphino)propane (DPPP) as a ligand system. The reaction proceeds through a carbonylative coupling mechanism, enabling the formation of chromenones in good to excellent yields [8] [9].

Advanced palladium-catalyzed methodologies include the [2+2+1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene. This approach provides a facile, efficient, and atom-economical route to chromone-containing polycyclic compounds bearing fused/bridged-ring systems in yields up to 81% with excellent diastereoselectivities [10].

Lewis Acid-Catalyzed Systems

Lewis acid catalysis has demonstrated significant potential for chromenone synthesis and functionalization. Zinc triflate has been identified as an effective Lewis acid catalyst for cross-coupling reactions involving chromenone derivatives. The incorporation of Lewis acids can significantly improve reaction yields and enhance the efficiency of the synthetic process [11].

The use of Lewis acid catalysts in chromenone synthesis typically involves the coordination of the Lewis acid to electron-rich centers in the substrate, thereby activating the molecule toward nucleophilic or electrophilic attack. This activation mechanism can enhance regioselectivity by directing the reaction to specific positions on the chromenone scaffold [11].

Organocatalytic Systems

The isothiourea-catalyzed approach provides cis-chromenones with excellent diastereo- and enantiocontrol, achieving diastereomeric ratios up to 99:1 and enantiomeric ratios up to 98:2. The reaction proceeds through a Michael addition-lactonization mechanism, with the acidic workup being crucial for minimizing product epimerization and maximizing enantiomeric excess [12].

N-heterocyclic carbene (NHC) catalysis represents another powerful organocatalytic approach for chromenone synthesis. Tetracyclic NHCs derived from aminoindanol have been employed as catalysts for quadruple-domino reactions leading to the asymmetric synthesis of cyclopenta[c]chromenones. The catalyst system typically includes tetramethylethylenediamine (TMEDA) as a base, diphenoquinone as an oxidant, and lithium chloride as a cooperative Lewis acid [13].

Acid-Catalyzed Systems

Brønsted acid catalysis has been extensively applied in chromenone synthesis, particularly for cyclization reactions. Methane sulfonyl chloride in combination with boron trifluoride diethyl ether has been employed for the cyclization of alkyl derivatives to produce substituted chromenones. This reaction system provides relatively mild conditions and high yields [14].

Amberlyst-15, a solid acid catalyst, has been developed as an efficient and environmentally friendly catalyst for chromenone synthesis via enaminone intermediates. The Amberlyst-15 system works as both a deaminating agent and a cyclization catalyst, offering several advantages including mild reaction conditions, high yields, catalyst reusability, reduced toxicity, and operational simplicity [15].

Photocatalytic and Electrochemical Approaches

Photocatalytic and electrochemical methods represent emerging approaches for chromenone functionalization. Ultraviolet light irradiation has been employed to initiate free radical bromination reactions using NBS, providing an alternative activation method to thermal or chemical initiators. The photocatalytic approach can offer improved selectivity and reduced reaction times [1].

Electrochemical methods for chromenone synthesis and functionalization are being explored as sustainable alternatives to traditional chemical approaches. These methods can provide precise control over reaction conditions and enable the synthesis of chromenone derivatives under mild conditions without the need for stoichiometric oxidants or reductants.

Purification Protocols and Yield Optimization

The purification of 7-(Bromomethyl)-4H-chromen-4-one and related chromenone derivatives requires careful consideration of the compound's physical and chemical properties. Effective purification protocols are essential for obtaining high-purity products and maximizing overall synthetic yields.

Recrystallization Techniques

Recrystallization represents one of the most fundamental and widely applied purification methods for chromenone derivatives. The technique exploits differences in solubility between the desired compound and impurities in specific solvents. The effectiveness of recrystallization depends on several critical factors, including solvent selection, temperature control, and crystallization conditions [16] [17].

The recrystallization process involves six essential steps: solvent selection, compound dissolution, hot filtration, controlled cooling, crystal collection, and drying. The compound should demonstrate high solubility in the chosen solvent at elevated temperatures and limited solubility at lower temperatures. Impurities should either remain insoluble at high temperatures or highly soluble at low temperatures [16] [17].

Solvent selection criteria for chromenone recrystallization include the requirement that the compound be highly soluble in the solvent at high temperatures and sparingly soluble at low temperatures. Common solvents employed for chromenone purification include ethanol, methanol, acetone, ethyl acetate, and various solvent mixtures. The choice of solvent significantly impacts the purity and yield of the final product [16] [17].

Temperature control during recrystallization is crucial for achieving optimal crystal formation. Slow cooling promotes the formation of large, pure crystals, while rapid cooling may trap impurities within the crystal lattice. The cooling rate should be carefully controlled to maximize crystal purity and minimize yield losses [16] [17].

Column Chromatography Methods

Column chromatography serves as a versatile and powerful purification technique for chromenone derivatives, particularly when recrystallization is not feasible or sufficient. The technique utilizes a stationary phase packed in a column and a mobile phase that passes through the column, exploiting differences in polarity between compounds to achieve separation [18] [19].

The two most commonly employed stationary phases for chromenone purification are silica gel (SiO2) and alumina (Al2O3). Silica gel is the predominant choice due to its high surface area, chemical stability, and compatibility with a wide range of solvents. The particle size of the stationary phase is typically in the range of 200-300 mesh for optimal separation efficiency [20].

Mobile phase selection for chromenone chromatography depends on the polarity of the compounds being separated. Typical mobile phases include hexane, ethyl acetate, dichloromethane, and various mixtures thereof. The solvent polarity should be carefully adjusted to achieve optimal separation while maintaining reasonable elution times [18] [19].

Column preparation involves packing the stationary phase as a slurry with the chosen solvent, followed by compression to achieve a uniform, bubble-free column bed. Proper column preparation is essential for achieving reproducible separations and preventing band broadening during chromatography [18] [19].

Sample application requires careful technique to avoid disrupting the column bed and ensure sharp band formation. The sample should be applied as a concentrated solution in the least polar solvent that will dissolve the compounds. Gradient elution techniques may be employed to optimize separation efficiency [18] [19].

High-Performance Liquid Chromatography (HPLC) Purification

High-performance liquid chromatography represents a sophisticated purification technique for chromenone derivatives, particularly for compounds that are difficult to purify by conventional methods. HPLC offers several advantages, including high resolution, precise control over separation conditions, and the ability to purify small quantities of valuable compounds [21].

Counter-current chromatography has been successfully applied for the separation and purification of chromone derivatives from natural sources. The technique utilizes a liquid-liquid partition system without the need for solid support, thereby eliminating the risk of sample loss due to irreversible adsorption. High-speed counter-current chromatography has achieved purities exceeding 98% for various chromone derivatives [21].

The selection of appropriate solvent systems for counter-current chromatography involves the use of two-phase solvent combinations such as ethyl acetate:n-butanol:1% aqueous acetic acid. The optimization of solvent ratios is crucial for achieving effective separation while maintaining high recovery yields [21].

Yield Optimization Strategies

Yield optimization in chromenone synthesis requires systematic evaluation of reaction conditions, including temperature, solvent, catalyst loading, and reaction time. The optimization process typically involves the use of design of experiments (DoE) approaches to identify optimal conditions while minimizing the number of experimental runs [22].

Temperature optimization involves systematic variation of reaction temperatures to identify conditions that maximize product formation while minimizing side reactions. The optimal temperature range for chromenone synthesis typically falls between 0°C and 200°C, depending on the specific reaction mechanism and substrate structure [23].

Solvent optimization requires evaluation of different solvent systems to identify conditions that promote the desired reaction while facilitating product isolation. Protic solvents such as ethanol and methanol are often preferred for chromenone synthesis due to their ability to stabilize intermediates and facilitate cyclization reactions [23].

Catalyst optimization involves evaluation of different catalyst systems, including the type of catalyst, loading level, and reaction additives. The optimal catalyst loading typically ranges from 1-10 mol%, depending on the specific catalytic system and substrate structure [23].

Reaction time optimization requires monitoring of reaction progress to identify the optimal reaction duration that maximizes yield while minimizing over-reaction and side product formation. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for reaction monitoring [23].

Advanced Purification Techniques

Advanced purification techniques for chromenone derivatives include preparative thin-layer chromatography, supercritical fluid chromatography, and specialized crystallization methods. These techniques are particularly valuable for the purification of small quantities of valuable compounds or for achieving ultra-high purity levels [21].

Preparative thin-layer chromatography offers a rapid and efficient method for small-scale purifications, particularly during the development of synthetic methods. The technique allows for the separation of closely related compounds and can be scaled up for larger quantities when necessary [21].

Supercritical fluid chromatography represents an emerging technique for chromenone purification, offering advantages such as reduced solvent consumption, faster separations, and improved resolution compared to conventional liquid chromatography methods [21].

Specialized crystallization techniques, including sublimation and zone refining, may be employed for achieving ultra-high purity levels of chromenone derivatives. These techniques are particularly valuable for compounds intended for pharmaceutical applications or detailed physical property studies [21].

Quality Control and Analytical Methods

Quality control of purified chromenone derivatives requires comprehensive analytical characterization to confirm purity and structural integrity. Standard analytical techniques include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis [24].

1H NMR and 13C NMR spectroscopy provide detailed structural information and enable the identification of impurities and degradation products. Chemical shifts, coupling patterns, and integration ratios are carefully analyzed to confirm the structure and purity of the purified compounds [24].

High-resolution mass spectrometry provides accurate molecular weight determination and elemental composition analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed ionization techniques for chromenone analysis [24].

Infrared spectroscopy enables the identification of functional groups and provides information about the chemical environment of specific bonds. Characteristic absorption bands for chromenone derivatives include the lactone carbonyl stretch at approximately 1700-1750 cm⁻¹ and aromatic C=C stretches at 1600-1500 cm⁻¹ [24].